Pentazocine (CAS 359-83-1) is a benzomorphan derivative and a prototypical mixed opioid agonist-antagonist, characterized by its dual activity as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) partial agonist/antagonist. Unlike pure MOR agonists, pentazocine also exhibits potent, sub-nanomolar to low-nanomolar affinity for the sigma-1 receptor, making it a highly specialized pharmacological probe. In its free base form, pentazocine is highly lipophilic (LogP ~3.89–4.64), which dictates its procurement for non-aqueous formulations, lipid-based drug delivery systems, and as a primary synthetic precursor for custom proprietary salts. Its unique receptor profile and established ceiling effect for respiratory depression make it a critical baseline material for developing abuse-deterrent analgesics and studying biased G-protein coupled receptor (GPCR) signaling [1].
Substituting pentazocine with pure MOR agonists like morphine or fentanyl fundamentally alters experimental outcomes, as these comparators lack KOR agonism and sigma-1 receptor affinity, leading to pure beta-arrestin-mediated respiratory depression without a ceiling effect. Similarly, substituting pentazocine with other mixed agonists like buprenorphine is flawed, because buprenorphine acts as a KOR antagonist rather than a KOR agonist. From a formulation and procurement perspective, substituting the pentazocine free base (CAS 359-83-1) with its commercially common lactate or hydrochloride salts introduces high aqueous solubility that is incompatible with lipophilic vehicle encapsulation, non-aqueous assays, or the synthesis of novel, proprietary salt forms required in advanced pharmaceutical development[1].
Pentazocine demonstrates potent dual-binding affinities, with a Ki of 7.6 nM for the kappa-opioid receptor (KOR) and 3.2 nM for the mu-opioid receptor (MOR). In contrast, pure MOR agonists like morphine are highly selective for MOR (Ki ~ 1.2 nM) with negligible KOR affinity. This dual profile allows pentazocine to function as a KOR agonist and MOR partial agonist/antagonist simultaneously[1].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
| Target Compound Data | Pentazocine (Ki KOR = 7.6 nM, Ki MOR = 3.2 nM) |
| Comparator Or Baseline | Morphine (Highly MOR-selective, negligible KOR affinity) |
| Quantified Difference | Pentazocine provides potent dual KOR/MOR engagement, whereas morphine is functionally restricted to MOR. |
| Conditions | In vitro competitive binding assays using recombinant human or rodent opioid receptors |
Essential for researchers needing a validated dual KOR agonist / MOR partial agonist model without the pure MOR toxicity profile.
The (+)-enantiomer of pentazocine exhibits exceptionally high affinity for the sigma-1 receptor, with Ki values ranging from 1.7 nM to 8.0 nM depending on the specific assay. This contrasts sharply with classical pure opioid agonists like morphine, which lack meaningful sigma-1 receptor affinity (Ki > 1000 nM). This potent sigma-1 binding is comparable to established sigma ligands like haloperidol (Ki ~ 6.5 nM) [1].
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (Ki) |
| Target Compound Data | Pentazocine (Ki = 1.7 to 8.0 nM) |
| Comparator Or Baseline | Morphine (Ki > 1000 nM / negligible) |
| Quantified Difference | >100-fold higher affinity for sigma-1 receptors compared to classical pure MOR agonists. |
| Conditions | Displacement assays using rat liver homogenates or recombinant sigma-1 receptors |
Makes pentazocine a critical dual-probe for neuroprotection and psychotomimetic pathway research, differentiating it from standard analgesics.
Unlike pure MOR agonists, pentazocine exhibits a strict ceiling effect for respiratory depression. In in vivo models measuring the reduction of end-tidal anesthetic concentration as a proxy for respiratory and CNS depression, pentazocine caps at a maximum reduction of 10% to 20%. In contrast, pure MOR agonists like morphine and fentanyl show a linear dose-dependent depression that reaches up to a 65% reduction without a safe ceiling [1].
| Evidence Dimension | Maximum reduction in end-tidal anesthetic concentration |
| Target Compound Data | Pentazocine (10% to 20% maximum reduction) |
| Comparator Or Baseline | Morphine / Fentanyl (Up to 65% maximum reduction) |
| Quantified Difference | Pentazocine demonstrates a >3-fold lower maximum respiratory depression ceiling compared to pure MOR agonists. |
| Conditions | In vivo respiratory depression models measuring cumulative intravenous dosing effects |
Critical for selecting a safer baseline compound in in vivo models or when developing abuse-deterrent opioid derivatives.
The free base form of pentazocine (CAS 359-83-1) is characterized by low aqueous solubility (0.122 g/L) and moderate-to-high lipophilicity, with an estimated LogP of 3.89 to 4.64. This is functionally distinct from its commercially available lactate and hydrochloride salts, which are highly water-soluble. The lipophilic nature of the free base is a strict requirement for integration into lipid-based nanocarriers or non-aqueous solvent systems [1].
| Evidence Dimension | Partition Coefficient (LogP) and Aqueous Solubility |
| Target Compound Data | Pentazocine Free Base (LogP ~ 3.89–4.64; Solubility ~ 0.122 g/L) |
| Comparator Or Baseline | Pentazocine Lactate / Hydrochloride (Highly water-soluble) |
| Quantified Difference | The free base provides the necessary lipophilicity for organic solvent compatibility, unlike the pre-formed aqueous-compatible salts. |
| Conditions | Standard physicochemical profiling at physiological pH |
Procurement of the free base is strictly required for non-aqueous solvent systems, liposomal encapsulation, or proprietary salt synthesis in pharmaceutical R&D.
Pentazocine is utilized as a foundational reference standard in the development of biased mu-opioid receptor ligands. Because it naturally exhibits a ceiling effect on beta-arrestin-mediated respiratory depression while maintaining KOR-driven analgesia, it serves as an ideal baseline comparator for screening novel compounds aimed at separating analgesic efficacy from fatal respiratory side effects [1].
Due to its sub-nanomolar to low-nanomolar affinity for the sigma-1 receptor, pentazocine is widely procured for in vitro and in vivo neuroprotection models (e.g., HT-22 cell cytoprotection assays). It acts as a positive control for sigma-1 agonist activity, allowing researchers to map the receptor's role in mitigating glutamate toxicity and cellular stress [1].
The lipophilic free base of pentazocine (CAS 359-83-1) is specifically selected by formulation scientists developing novel lipid nanoparticles, liposomes, or proprietary salt forms. Using the free base allows for precise control over the stoichiometry and solvent conditions during the synthesis of new, patentable salt derivatives, which is impossible when starting with pre-formed lactate or hydrochloride salts [1].
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